Méperfluthrine

Vue d'ensemble

Description

Meperfluthrin is a synthetic pyrethroid insecticide commonly used in mosquito coils and liquid mosquito repellents. It belongs to the pyrethroid class of insecticides, which act on the voltage-gated sodium channels of insects, causing quick knockdown, paralysis, and death . This compound is known for its high efficacy and low toxicity to non-target organisms, making it a popular choice for household and public health applications .

Applications De Recherche Scientifique

Meperfluthrin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of pyrethroid insecticides and their interactions with various chemical agents.

Biology: Investigated for its effects on insect physiology and its potential use in controlling vector-borne diseases.

Medicine: Studied for its neurotoxic effects and potential therapeutic applications in treating parasitic infections.

Industry: Widely used in the production of household insecticides, mosquito coils, and liquid mosquito repellents

Mécanisme D'action

Target of Action

Meperfluthrin, a novel sanitary cyhalothrin insecticide , primarily targets the presynaptic voltage-gated sodium channels in the nerve membranes of insects . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the normal functioning of the nervous system.

Mode of Action

Meperfluthrin acts as a broad-spectrum insecticide with contact and inhalation activity . It interacts with its targets, the sodium channels, by disrupting the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

The primary biochemical pathway affected by meperfluthrin involves the disruption of sodium ion transport across neuronal membranes . This disruption leads to a failure in the propagation of action potentials, resulting in the paralysis and eventual death of the insect. Furthermore, meperfluthrin has been shown to induce myocardial cell apoptosis, as indicated by the elevation of pro-apoptotic markers, including caspase 3 and P53 .

Pharmacokinetics

It is known that meperfluthrin has a high liquid solubility and hydrophobicity , which may influence its absorption and distribution in organisms. More research is needed to fully understand the pharmacokinetics of meperfluthrin.

Result of Action

The primary result of meperfluthrin’s action is the rapid knockdown of insects . On a molecular and cellular level, meperfluthrin causes neurotoxic effects and pulmonary toxicity . In a case of human poisoning, symptoms included severe dyspnea and uncontrolled seizures . In animal models, meperfluthrin exposure has been associated with myocardial cell apoptosis and histopathological alterations in the heart .

Action Environment

The efficacy and stability of meperfluthrin can be influenced by environmental factors. For instance, the effectiveness of meperfluthrin-based mosquito repellents is reduced by air movement . Additionally, the toxicity of meperfluthrin to non-target organisms may be influenced by its optical isomerism . More research is needed to fully understand how various environmental factors influence the action of meperfluthrin.

Analyse Biochimique

Biochemical Properties

Meperfluthrin shows high insecticidal activities with less dosage . It affects insects’ presynaptic voltage gate sodium channels in nerve membranes, causing rapid knockdown . The implication of Meperfluthrin in cell apoptosis has been validated using a molecular docking approach, which revealed a high affinity of Meperfluthrin for binding with caspase-3 .

Cellular Effects

Oral Meperfluthrin poisoning shows neurotoxic effects and pulmonary toxicity . It can cause severe respiratory and neurological symptoms . It has been reported to cause severe dyspnea and uncontrolled seizures in a 16-month-old infant who accidentally ingested Meperfluthrin .

Molecular Mechanism

Meperfluthrin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has a high affinity for binding with caspase-3, indicating its role in inducing apoptosis .

Temporal Effects in Laboratory Settings

It has been reported that a 16-month-old boy who accidentally ingested Meperfluthrin exhibited severe dyspnea and uncontrolled seizures, which were finally controlled by the intravenous infusion of propofol .

Dosage Effects in Animal Models

Animal experiments have shown that the oral lethal dose 50% (LD50) of Meperfluthrin is greater than 500 mg/kg . Thus, oral Meperfluthrin mainly causes mild toxic symptoms which can recover well in a short term . Severe respiratory and neurological symptoms were observed in a case where the patient’s total oral dose of Meperfluthrin was about 11 mg/kg, far below the LD50 in rats .

Metabolic Pathways

It is known that Meperfluthrin affects insects’ presynaptic voltage gate sodium channels in nerve membranes .

Transport and Distribution

Due to its high liquid solubility and hydrophobicity, it can be inferred that Meperfluthrin may easily cross cell membranes .

Subcellular Localization

Due to its high liquid solubility and hydrophobicity, it can be inferred that Meperfluthrin may easily cross cell membranes and localize in various subcellular compartments .

Méthodes De Préparation

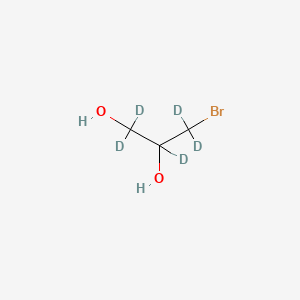

Synthetic Routes and Reaction Conditions: Meperfluthrin is synthesized through a reaction between (1R,trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane formyl halide and 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol . The reaction is typically carried out in a solvent that facilitates halogen hydride overflow, and the solvents are removed from the product under negative pressure .

Industrial Production Methods: In industrial settings, meperfluthrin is produced using a clean synthesis process. This involves reacting (1R,trans)-permethrinic acid with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol in the presence of a water-containing organic solvent and a catalyst in a high-pressure kettle . The water generated in the reaction is removed using the water-containing organic solvent, and a direct esterification reaction is performed to obtain meperfluthrin .

Analyse Des Réactions Chimiques

Types of Reactions: Meperfluthrin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Often involves nucleophilic or electrophilic reagents under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Permethrin: Another pyrethroid insecticide with a similar mechanism of action but different chemical structure.

Bioallethrin: A synthetic pyrethroid used against household pests, known for its low mammalian toxicity.

Metofluthrin: A volatile pyrethroid used in spatial repellents, with a similar mode of action.

Uniqueness of Meperfluthrin: Meperfluthrin is unique due to its high efficacy at low dosages and its low toxicity to non-target organisms . Its optical isomers contribute to its high insecticidal activity and reduced environmental impact .

Propriétés

IUPAC Name |

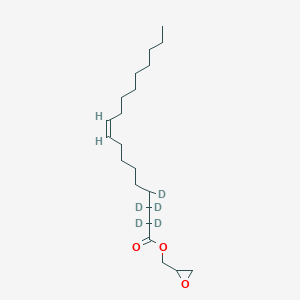

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFQAAWRPDRKDG-KOLCDFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058217 | |

| Record name | Meperfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915288-13-0 | |

| Record name | Meperfluthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915288130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meperfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl (1R)-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPERFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4LQ8HV8XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)

![3H-thieno[2,3-e]benzimidazole](/img/structure/B587332.png)

![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)

![N-[3-(1,3-Dioxan-2-yl)-1-(3-pyridinyl)propyl]-2-methyl-2-propanesulfinamide](/img/structure/B587336.png)

![2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4](/img/structure/B587340.png)